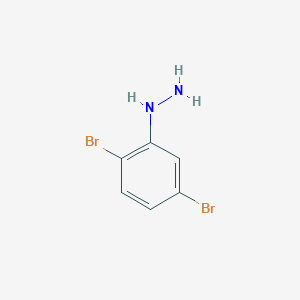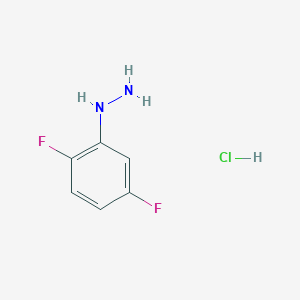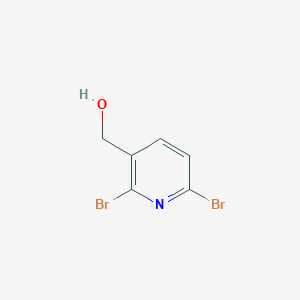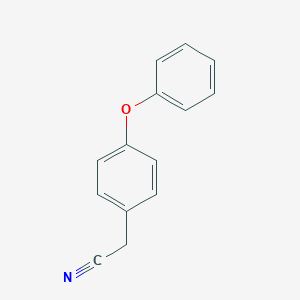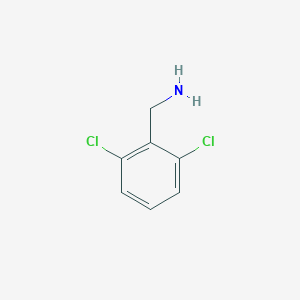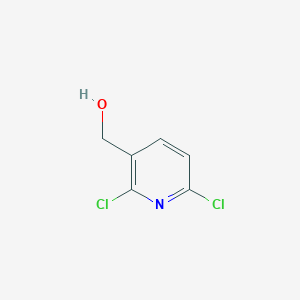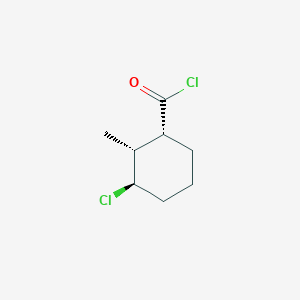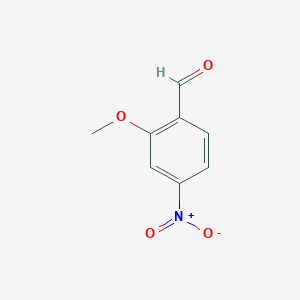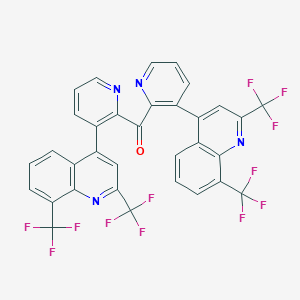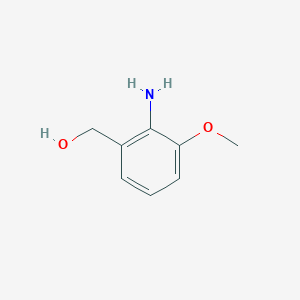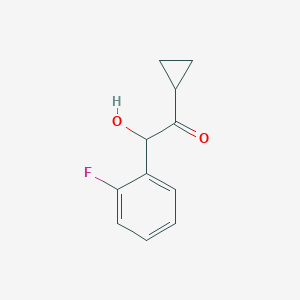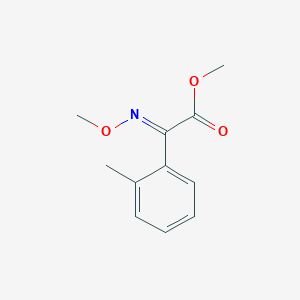
(2-溴-6-氟苯基)肼盐酸盐
描述
Synthesis Analysis
Hydrazine derivatives are synthesized through various reactions, including condensation, diazotization, and reduction processes. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine involves the condensation of picryl chloride with hydrazine hydrate . Similarly, 4-chloro-2-fluorophenylhydrazine is synthesized from 2-fluoroaniline through acylation, chlorination, hydrolysis, diazotization, and reduction, with a high yield and purity . These methods could potentially be adapted for the synthesis of "(2-Bromo-6-fluorophenyl)hydrazine hydrochloride" by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structure of 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine was elucidated using FT-IR, NMR, and single-crystal X-ray diffraction . The crystal structure analysis reveals the orientation of benzene rings and the presence of intermolecular hydrogen bonds, which are crucial for understanding the molecular geometry and potential reactivity of the compound .
Chemical Reactions Analysis
Hydrazine derivatives participate in various chemical reactions, including those with electrophiles and nucleophiles. The reactivity of these compounds can be influenced by the substituents on the phenyl ring. For instance, bromine chloride is used as a standard reagent for the titrimetric determination of hydrazine and its aryl derivatives, indicating that bromo-substituted hydrazines can undergo electron transfer reactions .
Physical and Chemical Properties Analysis
The physical properties such as melting points and the chemical properties like reactivity towards DNA binding can be determined experimentally and theoretically. The melting point of 4-chloro-2-fluorophenylhydrazine is reported to be around 59-60°C, suggesting that similar compounds might have comparable melting points . The interaction of hydrazine derivatives with DNA has been investigated using UV-visible spectroscopy, cyclic voltammetry, and theoretical calculations, indicating that these compounds can intercalate with DNA base pairs .
科学研究应用
药物合成和分析的潜力
一个重要的研究领域涉及控制和分析肼、肼酸和肼酮的分析方法,这是由于与它们潜在的遗传毒性相关的担忧。这些化合物,包括(2-溴-6-氟苯基)肼盐酸盐,在活性药物成分(APIs)和药物产品的合成和分析中起着关键作用。各种各样的分析技术,包括色谱和光谱技术,突显了这些化合物在确保药物的安全性和有效性方面的实用性(Elder, Snodin, & Teasdale, 2011)。
参与抗菌研究
肼酸酰肼衍生物,包括与(2-溴-6-氟苯基)肼盐酸盐相关的化合物,已被研究其抗菌特性。这些化合物表现出多种生物活性,如抗菌、抗结核、抗真菌和抗原虫作用。过去六年中,对这些衍生物的抗菌活性进行了大量研究,表明它们作为未来抗菌剂的潜力(Popiołek, 2016)。
环境和安全考虑
关于基于石墨烯纳米材料用于电化学传感肼的研究突显了处理肼化合物的环境和安全影响。鉴于肼的肝毒性、诱变性和致癌性,监测其浓度至关重要。基于石墨烯纳米材料为开发高性能电化学传感器提供了一个有前途的途径,反映了减轻与肼暴露相关风险的持续努力(Singh et al., 2022)。
光电材料开发
像(2-溴-6-氟苯基)肼盐酸盐这样的化合物的合成和功能化对于新型光电材料的开发至关重要。这些材料在电子器件、发光元件、光电转换元件和图像传感器中具有应用,展示了这种化合物在药物之外的多功能性(Lipunova et al., 2018)。
安全和危害
The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
(2-bromo-6-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQPOGSUUNCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382447 | |
| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride | |
CAS RN |
1049729-31-8 | |
| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


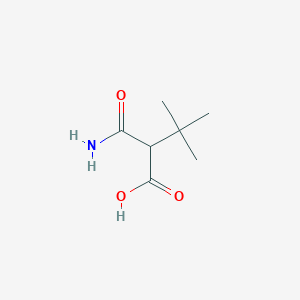
![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
